2-Chlorophenol-3,4,5,6-d4
Description
Defining Deuterated Analogs in Chemical Sciences
Deuterated analogs are molecules in which one or more hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D). uobaghdad.edu.iq Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). nih.govchinesechemsoc.org This mass difference, while not altering the fundamental chemical properties of the molecule, can significantly influence its physical and biological behavior. tandfonline.com The process of replacing hydrogen with deuterium is known as deuteration. uobaghdad.edu.iq
Rationale and Applications of Stable Isotope Labeling
The substitution of hydrogen with deuterium, a form of stable isotope labeling, is a powerful technique with broad applications in science. sigmaaldrich.comsilantes.com Because deuterium is stable and non-radioactive, it can be safely handled without the special precautions required for radioactive isotopes. nih.gov The increased mass of deuterium allows for its detection and differentiation from hydrogen using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequencies of their respective chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. chinesechemsoc.org Consequently, breaking a C-D bond requires more energy than breaking a C-H bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. acs.org By comparing the reaction rates of a deuterated and a non-deuterated compound, researchers can determine whether the cleavage of a specific C-H bond is a rate-determining step in the reaction. icm.edu.plnih.gov This information is crucial for understanding the step-by-step process of chemical transformations. icm.edu.plnumberanalytics.com
In quantitative analytical chemistry, particularly in methods involving mass spectrometry, deuterated compounds like 2-chlorophenol-3,4,5,6-d4 serve as excellent internal standards. clearsynth.com An internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. clearsynth.com Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts (the analytes), they behave similarly during sample preparation, extraction, and analysis. researchgate.net
However, due to the mass difference, the deuterated standard can be easily distinguished from the analyte by the mass spectrometer. researchgate.net This allows for precise and accurate quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal can be used to correct for any variations or losses during the analytical process. clearsynth.com This is particularly useful in complex matrices like environmental and biological samples.
Deuterium as a Probe in Reaction Mechanism Elucidation
Overview of Research Domains for this compound
This compound is primarily utilized in environmental monitoring and toxicological studies. It serves as a surrogate or internal standard for the quantification of chlorophenols and other phenolic compounds in various environmental matrices, such as drinking water, seawater, and soil. epa.gov For instance, the US Environmental Protection Agency (EPA) Method 528 specifies the use of this compound as a surrogate standard for the determination of phenols in drinking water by gas chromatography/mass spectrometry (GC/MS). epa.gov Its use helps ensure the accuracy and reliability of measurements of these environmental contaminants. clearsynth.com It has also been used in studies analyzing phenols and nitrophenols in the atmosphere. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key properties and identifiers for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆HClD₄O | chemicalbook.comsimsonpharma.com |
| Molecular Weight | 132.58 g/mol | simsonpharma.comsigmaaldrich.com |
| Melting Point | 8 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 175-176 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Density | 1.279 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.558 (lit.) | chemicalbook.comsigmaaldrich.com |
| Isotopic Purity | 98 atom % D | sigmaaldrich.com |
Table 2: Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 93951-73-6 | chemicalbook.comsigmaaldrich.com |
| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriophenol | lgcstandards.com |
| InChI | 1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D | sigmaaldrich.com |
| InChI Key | ISPYQTSUDJAMAB-RHQRLBAQSA-N | sigmaaldrich.com |
| SMILES String | [2H]c1c([2H])c([2H])c(Cl)c(O)c1[2H] | sigmaaldrich.com |
| PubChem Substance ID | 24868478 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40109460 | |
| Record name | 2-Chlorophenol-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-73-6 | |
| Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenol-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Site Specific Deuteration
Strategies for Regiospecific Deuterium (B1214612) Incorporation in Aromatic Phenols
The synthesis of 2-Chlorophenol-3,4,5,6-d4 typically involves a hydrogen-deuterium (H-D) exchange reaction on the non-deuterated 2-chlorophenol (B165306) precursor. The hydroxyl (-OH) group of phenols is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent electronic property is exploited to guide the deuterium incorporation.
Several methods have been developed for the deuteration of aromatic rings, each with its own advantages and limitations. oup.com
Acid or Base Catalysis: Phenols can undergo H-D exchange at positions ortho and para to the hydroxyl group under acidic or basic conditions. researchgate.netacs.org For instance, using a strong acid like deuterated sulfuric acid (D₂SO₄) or a base like sodium hydroxide (B78521) (NaOH) in heavy water (D₂O) can facilitate this exchange. researchgate.netgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov However, these methods can sometimes lack selectivity and may require harsh conditions that are not compatible with all functional groups. oup.comacs.org
Transition-Metal Catalysis: This is a highly effective and widely used strategy. Catalysts based on platinum, palladium, iridium, and rhodium are particularly effective for H-D exchange reactions. oup.comsnnu.edu.cn A common and cost-effective method involves using a platinum-on-carbon (Pt/C) catalyst with D₂O as the deuterium source, often activated by a small amount of hydrogen gas (H₂). oup.com This system has been shown to be highly efficient for deuterating electron-rich aromatic compounds like phenol (B47542), even at room temperature. oup.com For a compound like 2-chlorophenol, the chloro- and hydroxyl- groups direct the deuteration to the remaining four positions on the ring.
Multi-step Synthesis: In some cases, building the deuterated molecule from smaller, pre-deuterated fragments can provide greater control over the final structure. researchgate.net However, these methods often involve more steps and can be less atom-economical. snnu.edu.cn
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate H-D exchange reactions, reducing reaction times from hours to minutes. tn-sanso.co.jp This technique, often combined with a catalyst, enhances heating efficiency and can improve deuterium incorporation. tn-sanso.co.jp
Below is a table summarizing common catalytic systems for phenol deuteration:
| Catalyst System | Deuterium Source | Typical Conditions | Selectivity | Reference |
| Pt/C, H₂ | D₂O | Room Temperature to 180 °C | Ortho, Para | oup.com |
| Ir-based complexes | D₂O or C₆D₆ | 50 °C to 150 °C | Ortho (can be highly selective) | acs.orgacs.org |
| Pd/C | D₂O | Elevated Temperatures | Varies with substrate | nih.gov |
| NaOH | D₂O | Varies | Ortho, Para | researchgate.net |
| Iron Nanoparticles | D₂O, H₂ | 130 °C | Ortho, Para | nih.gov |
Isotopic Purity and Enrichment Assessment in Synthesized Analogs
After synthesis, it is critical to determine the isotopic purity and the degree of deuterium incorporation in the target molecule. This ensures the reliability of the deuterated compound, especially when used as an internal standard. The primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the synthesized compound with high precision. rsc.org By comparing the mass of the deuterated product (e.g., this compound, MW: 132.58 g/mol ) with its non-deuterated counterpart (2-Chlorophenol, MW: 128.56 g/mol ), the number of incorporated deuterium atoms can be confirmed. simsonpharma.com The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment. rsc.org For example, a high isotopic purity would show a dominant peak corresponding to the fully deuterated molecule (d4) with very small peaks for partially deuterated (d1, d2, d3) or non-deuterated (d0) species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the specific sites of deuteration. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. For this compound, the signals for the hydrogens at positions 3, 4, 5, and 6 would be absent, while the proton at position 2 (if not exchanged) and the hydroxyl proton would remain (though the latter is often exchangeable with deuterated solvents).
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where signals appear at the chemical shifts corresponding to the deuterated positions.
¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) is different from carbon-hydrogen (C-H) coupling. This results in characteristic splitting patterns (e.g., triplets for -CD groups) and changes in signal intensity in the ¹³C NMR spectrum, confirming the locations of deuterium incorporation. doi.org
The combination of MS and NMR provides a comprehensive evaluation, ensuring both the correct level of isotopic enrichment and the precise location of the deuterium atoms in the final product. rsc.org
Challenges and Innovations in Deuterated Compound Synthesis
The synthesis of specifically labeled compounds like this compound is not without its difficulties. However, ongoing research continues to provide innovative solutions.
Challenges:
Regioselectivity: Achieving deuterium incorporation exclusively at the desired positions can be difficult, as competing sites on the molecule may also be reactive. acs.org For phenols, while ortho and para positions are activated, achieving deuteration at all four sites without affecting the meta position requires careful control.
Isotopic Scrambling: Under certain conditions, deuterium atoms can migrate to unintended positions on the molecule or back-exchange with hydrogen from residual water, reducing isotopic purity.
Incomplete Deuteration: Achieving very high levels of isotopic enrichment (e.g., >98 atom % D) can be challenging and may require multiple reaction cycles or the use of a large excess of the expensive deuterium source. tum.de
Cost and Availability of Deuterium Sources: Heavy water (D₂O) and deuterium gas (D₂) are the most common deuterium sources. While D₂O is relatively accessible, its use in large excess can be costly, and D₂ gas presents handling challenges. snnu.edu.cnnih.gov
Functional Group Tolerance: Some catalytic systems or reaction conditions can be harsh and may not be compatible with other functional groups present in more complex molecules. oup.com
Innovations:
Novel Catalysts: There is continuous development of new transition-metal catalysts with higher activity and selectivity. researchgate.net For example, mesoionic carbene-iridium complexes have been shown to catalyze H-D exchange with high ortho-selectivity for phenols, operating through a unique outer-sphere mechanism. acs.orgacs.org Nanostructured iron catalysts have also emerged as a scalable and cost-effective option. nih.gov
Flow Chemistry: Moving from traditional batch synthesis to continuous flow systems offers significant advantages. tn-sanso.co.jp Flow reactors allow for better control over reaction parameters like temperature and pressure, can improve safety, and enable more efficient use of catalysts and reagents. Microwave-assisted flow synthesis, in particular, has shown high efficiency for H-D exchange reactions. tn-sanso.co.jp
Ionic Liquids: Ionic liquids are being explored as novel catalysts and reaction media. doi.org They can offer unique reactivity and selectivity, and in some cases, simplify product purification. doi.org
Photocatalysis: Visible-light photocatalysis is an emerging green technology for deuteration, offering mild reaction conditions and high selectivity. researchgate.net
These advancements are making the synthesis of deuterated compounds more efficient, selective, and accessible, supporting their critical role in various scientific fields. nih.govmusechem.com
Advanced Analytical Methodologies and Quantitative Applications
Application as an Internal Standard in Mass Spectrometry
2-Chlorophenol-3,4,5,6-d4 is widely employed as an internal standard in mass spectrometry to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the reliability of quantitative results. veeprho.com
Isotope Dilution Mass Spectrometry for Enhanced Precision
Isotope Dilution Mass Spectrometry (IDMS) is a high-precision analytical technique that utilizes isotopically labeled compounds, such as this compound, to achieve accurate quantification. wikipedia.org In this method, a known amount of the deuterated standard is added to the sample before any processing steps. wikipedia.org This "isotope dilution" allows for the correction of analyte losses that may occur during sample preparation and analysis. ptb.de By measuring the ratio of the native analyte to the isotopically labeled standard, highly precise and accurate concentrations can be determined, often with uncertainties of less than 1%. wikipedia.orgnih.gov IDMS is considered a primary reference method by national metrology institutes for producing certified reference materials due to its high level of accuracy. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. chromatographyonline.comthermofisher.com this compound is frequently used as a surrogate or internal standard in these analyses to monitor method performance and ensure accurate quantification of chlorophenols and other pollutants in matrices like water and soil. epa.gov For instance, U.S. EPA Method 528 specifies the use of this compound to fortify drinking water samples, with required recovery rates between 70-130%. epa.gov In the analysis of soil and sediment, this deuterated standard helps to assess the recovery of extractable organic compounds. epa.gov To improve the chromatographic properties of chlorophenols, which can exhibit poor peak shape, derivatization techniques like silylation are often employed prior to GC-MS analysis. chromatographyonline.comnih.gov
Below is a table summarizing the application of this compound in GC-MS analysis of environmental samples.
| Analytical Method | Matrix | Application of this compound | Key Findings |
| EPA Method 528 | Drinking Water | Fortification of samples at 2 µg/L | Recovery must be within 70-130% |
| GC/MS Extractable Organic Analysis | Soil and Sediments | Spiked as a surrogate compound | Monitors extraction efficiency and analytical performance |
| SPME-GC-MS | Aqueous Samples | Internal standard for chlorophenol determination | Silylation of analytes improves peak shape and sensitivity |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of a wide range of compounds in complex matrices such as biological fluids and environmental samples. eag.commercodia.com The use of this compound as an internal standard in LC-MS/MS methods helps to compensate for matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy of quantification. veeprho.comnih.gov This technique is particularly valuable for analyzing compounds that are not amenable to GC-MS due to low volatility or thermal instability. The specificity of tandem mass spectrometry, which involves monitoring specific precursor-to-product ion transitions, provides a high degree of confidence in the identification and quantification of analytes. eag.comunl.pt
The following table highlights the use of this compound in LC-MS/MS applications.
| Analytical Technique | Matrix | Role of this compound | Advantages |
| LC-MS/MS | Biological and Environmental Samples | Internal Standard | Corrects for matrix effects and improves accuracy |
| SPME-LC/APCI-MS/MS | Environmental Samples | Internal Standard | Enables sensitive and selective quantification of chlorophenols |
Utilization in Spectroscopic Characterization Techniques
Beyond its primary role as an internal standard, this compound is also utilized in spectroscopic studies for structural elucidation and to understand fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. digitaloceanspaces.com In the case of this compound, ¹H NMR spectroscopy is used to confirm the successful deuteration of the aromatic ring by observing the disappearance of proton signals in the aromatic region (typically δ 6.8–7.2 ppm). ¹³C NMR can also be employed to study the effects of deuterium (B1214612) substitution on the carbon chemical shifts. nih.gov The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. uci.edu
Mass Spectrometric Fragmentation Pathway Analysis
The study of mass spectrometric fragmentation patterns provides valuable information about the structure of a molecule. In the mass spectrum of this compound, the molecular ion peak is observed at m/z 132.58, which is consistent with its molecular weight. The fragmentation of chlorophenols in mass spectrometry often involves the loss of HCl. researchgate.net By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, a detailed understanding of the fragmentation mechanisms can be achieved. nih.gov For instance, under MS/MS conditions, the primary fragment ion observed for many chlorophenols is [M-H-HCl]⁻. unl.ptresearchgate.net
Optimization of Sample Preparation for Trace Analysis
The accurate quantification of trace-level analytes from complex environmental matrices necessitates robust and optimized sample preparation methods. For this compound, which serves as a crucial surrogate or internal standard, the efficiency of the extraction technique directly impacts the accuracy of the analytical results for the target native compounds. Methodologies are therefore rigorously developed and optimized to ensure high, reproducible recovery.
Solid Phase Extraction (SPE) Protocols and Efficiency
Solid Phase Extraction (SPE) is a widely adopted technique for the analysis of phenols in aqueous samples, prized for its ability to reduce solvent consumption and sample handling time compared to traditional liquid-liquid extraction. thermofisher.com The use of this compound as a surrogate standard is integral to many of these protocols, allowing analysts to monitor and correct for variations in extraction efficiency.
A prominent example is the U.S. Environmental Protection Agency (EPA) Method 528, which outlines the determination of phenols in finished drinking water. thermofisher.comepa.gov In this method, a 1-liter water sample is first fortified with surrogate standards, including this compound, typically at a concentration of 2 µg/L. epa.gov The sample is then acidified to a pH of 2 or lower and passed through an SPE cartridge containing a modified polystyrene-divinylbenzene (DVB) polymer sorbent. epa.govobrnutafaza.hr After extraction, the analytes and surrogates are eluted from the cartridge with dichloromethane. thermofisher.comobrnutafaza.hr The protocol's quality control criteria mandate a surrogate recovery of 70-130% for this compound to ensure the validity of the analytical batch. epa.gov
The efficiency of this approach has been demonstrated in various studies. An application note for EPA Method 528, using a cross-linked DVB sorbent, reported excellent and consistent performance. When 2-Chlorophenol-d4 was spiked at 2.5 µg/L, the method yielded high recovery and precision across multiple sorbent lots, as detailed in Table 3.3.1.1. obrnutafaza.hr Similarly, a scaled-down adaptation of EPA Method 8270 for 100 mL water samples also utilized 2-Chlorophenol-d4 as a surrogate, achieving an average recovery of 92.8% with a low relative standard deviation (RSD) of 1.4%. These findings underscore the reliability of using 2-Chlorophenol-d4 to validate SPE protocols for phenol (B47542) analysis.
| Method Reference | Matrix | Sorbent Type | Spike Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | No. of Replicates | Citation |
|---|---|---|---|---|---|---|---|
| EPA Method 528 Application | Drinking Water | Polystyrene Divinylbenzene (DVB) | 2.5 | 87.3 | 4.7 | 35 (from 7 lots) | obrnutafaza.hr |
| Scaled-Down EPA Method 8270 | Water | Not Specified | Not Specified | 92.8 | 1.4 | 4 |
Accelerated Solvent Extraction (ASE) and Solid Phase Microextraction (SPME) Coupling
The coupling of Accelerated Solvent Extraction (ASE) with Solid-Phase Microextraction (SPME) provides a powerful and selective workflow for the analysis of chlorophenols in solid matrices like soil. dss.go.thacs.org ASE utilizes elevated temperatures and pressures to enhance the speed and efficiency of the extraction process, often with more environmentally benign solvents like water. dss.go.th SPME serves as a subsequent concentration and cleanup step, selectively adsorbing analytes from the ASE extract onto a coated fiber before introduction into a gas chromatograph. acs.org
In the development of such coupled methods, the use of deuterated or isotope-labeled surrogates is recommended for accurate internal calibration. dss.go.thacs.org These standards are essential for correcting matrix effects and quantifying the partitioning of analytes between the sample and the extraction phase. A method developed for determining chlorophenols in soil samples optimized ASE using water as the solvent at a temperature of 125°C. dss.go.th The study found that three extraction cycles of 10 minutes each were optimal. dss.go.th The addition of a small amount of an organic modifier, such as 5% acetonitrile, was shown to improve recoveries. dss.go.th
The precision of the combined ASE-SPME procedure was evaluated for nine different chlorophenols, with the relative standard deviation for 2-chlorophenol (B165306) being 6.7%, demonstrating the method's good reproducibility. acs.org The high selectivity of the ASE-SPME procedure is a key advantage, resulting from the combination of selective subcritical water extraction and the specific affinity of the polyacrylate SPME fiber for the target compounds. acs.org
| Parameter | Optimized Value/Condition | Citation |
|---|---|---|
| ASE Solvent | Water (with or without 5% acetonitrile) | dss.go.th |
| ASE Temperature | 125 °C | dss.go.th |
| ASE Extraction Time | 10 minutes (repeated three times) | dss.go.th |
| SPME Fiber | Polyacrylate | acs.org |
| SPME Exposure Time | 20-60 minutes | acs.org |
| Quantification | Internal calibration with isotope-labeled surrogates | dss.go.thacs.org |
Ultrasonic Extraction Method Development for Environmental Samples
Ultrasonic extraction, as described in U.S. EPA Method 3550C, is a standard procedure for extracting semivolatile organic compounds from solid samples such as soils, sludges, and wastes. ontario.cagov.bc.ca The method utilizes ultrasonic energy to create cavitation and ensure intimate contact between the sample matrix and the extraction solvent, enhancing extraction efficiency. gov.bc.ca A critical component of this methodology is the use of surrogate standards, which are added to samples prior to extraction. ontario.ca A surrogate, defined as a compound with chemical characteristics similar to the analyte, is used to assess the recovery of target compounds throughout the entire analytical process. ontario.cacloudfront.net this compound fits this role perfectly for the analysis of its non-deuterated counterpart and other related phenols.
The typical procedure for low-concentration samples involves mixing the sample with anhydrous sodium sulfate (B86663) to create a free-flowing powder, which is then extracted with a suitable solvent (e.g., a mixture of acetone (B3395972) and dichloromethane) in an ultrasonic bath. gov.bc.caoup.com The extraction is generally performed three times, and the resulting extracts are combined, filtered or centrifuged, and then concentrated before analysis. gov.bc.ca
The practice of using deuterated surrogates in ultrasonic extraction is well-established for various environmental analyses. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) in sediments and persistent organic pollutants (POPs) in airborne particles routinely add deuterated standards to samples before ultrasonic extraction to monitor method performance and recovery efficiency. oup.comresearchgate.net While specific performance data for 2-Chlorophenol-d4 in ultrasonic extraction is not detailed in these studies, its application follows the same established principle of quality control, ensuring that the extraction of target chlorophenols from complex matrices like soil and sediment is both efficient and quantifiable. ontario.ca
Environmental Transformation and Mechanistic Studies of Chlorophenols
Abiotic Degradation Pathways of Chlorophenolic Compounds
Abiotic degradation involves chemical and physical processes that transform chlorophenols without the direct involvement of microorganisms. These pathways, primarily driven by light energy, are significant contributors to the natural attenuation of these contaminants in surface waters and the atmosphere.
Photochemical degradation is a primary abiotic route for the transformation of chlorophenols in the environment. researchgate.net This process is initiated when these compounds absorb light, leading to the formation of excited-state molecules that can undergo various reactions. Direct photolysis occurs when the chlorophenol molecule itself absorbs sunlight, while indirect photolysis is mediated by other light-absorbing substances in the water, known as photosensitizers, such as dissolved organic matter (DOM). acs.org
The irradiation of chlorophenols can lead to the substitution of chlorine atoms with hydrogen, a process known as reductive dechlorination. aaru.edu.jo Studies on compounds like pentachlorophenol (B1679276) (PCP) and tetrachlorophenol (TeCP) on polyethylene (B3416737) surfaces have shown that the plastic can act as a hydrogen donor, accelerating photodegradation. researchgate.net Conversely, some materials like PVC can lead to rechlorination, complicating the degradation pathway. researchgate.net
A key aspect of indirect photolysis is the generation of reactive oxygen species (ROS), including singlet oxygen, hydroxyl radicals (•OH), and superoxide (B77818) anion radicals (O₂•⁻). lsu.edunih.gov For instance, the reaction between the superoxide anion radical and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been shown to be a potential transformation pathway in the atmospheric aqueous phase. nih.gov This reaction proceeds through the formation of a phenoxyl radical, followed by addition or dechlorination processes, yielding products like 2,6-dichlorophenol (B41786) and 2,6-dichloro-1,4-benzoquinone. nih.gov Similarly, hydroxyl radicals, often generated from the photolysis of nitrate (B79036) or dissolved organic matter, readily react with chlorophenols, contributing to their degradation. acs.orglsu.edu The use of deuterated standards like 2-Chlorophenol-3,4,5,6-d4 is crucial in laboratory studies to accurately quantify the parent compound and its transformation products during these complex photochemical experiments. core.ac.uk
The rate and extent of abiotic degradation of chlorophenols are heavily influenced by various environmental factors. unl.pt These parameters can affect the compound's physical state, its availability for reaction, and the efficiency of the degradation process itself.
pH: The pH of the environment is a critical parameter as it determines the speciation of chlorophenols. unl.pt As weak acids, chlorophenols exist in either a neutral (phenolic) or an ionized (phenoxide) form. canada.ca This speciation affects their solubility, adsorption to soil and sediment, and their reactivity. For example, the photochemical decomposition of 2,4,6-TCP by superoxide radicals is enhanced at higher pH values. nih.gov
Temperature and Water Content: In soil environments, temperature and water availability are key factors. frontiersin.org While not directly impacting photochemical reactions in water, temperature influences volatilization rates and can affect the physical state of the compound. tpsgc-pwgsc.gc.ca Water content in soil affects the mobility and partitioning of chlorophenols between soil, water, and air phases. frontiersin.org
Dissolved Organic Matter (DOM): In aquatic systems, the concentration and character of DOM are highly influential. acs.org DOM can act as a photosensitizer, promoting indirect photolysis and the formation of ROS. However, it can also act as a light screen, absorbing sunlight and reducing the light available for direct photolysis of the pollutant. acs.org
The following table summarizes the influence of key environmental parameters on the abiotic fate of chlorophenols.
| Parameter | Influence on Abiotic Fate | References |
| pH | Affects the dissociation of the hydroxyl group, influencing solubility, adsorption, and photochemical reactivity. | nih.govunl.pt |
| Temperature | Influences volatility and reaction kinetics. | frontiersin.orgtpsgc-pwgsc.gc.ca |
| Sunlight/UV Irradiation | Primary energy source for photochemical reactions (direct and indirect photolysis). | aaru.edu.joresearchgate.netresearchgate.net |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (promoting degradation) or a light filter (inhibiting degradation). | acs.org |
| Presence of Other Chemicals | Nitrate and nitrite (B80452) can be sources of hydroxyl radicals; some plastics can act as hydrogen donors or sources of chlorine. | acs.orgresearchgate.net |
Photochemical Reactions and Singlet Oxygen Involvement
Biotic Degradation Mechanisms of Chlorophenols
Microorganisms have evolved diverse metabolic strategies to utilize chlorophenols as a source of carbon and energy or to detoxify them through co-metabolism. These biotic processes are fundamental to the removal of chlorophenols from contaminated soils and water.
Under aerobic conditions, the microbial degradation of chlorophenols typically begins with an oxidative attack on the aromatic ring. researchgate.net For mono- and dichlorophenols, the initial step is often hydroxylation, catalyzed by monooxygenases, to form chlorocatechols. researchgate.net This is a critical step as it prepares the aromatic ring for cleavage. Following this, the chlorocatechol ring is cleaved by dioxygenase enzymes, and only then does dechlorination occur, eventually leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. researchgate.netnih.gov
For more highly chlorinated phenols like pentachlorophenol (PCP), the degradation can start with a hydrolytic para-hydroxylation to yield a chlorinated para-hydroquinone, followed by further degradation steps. researchgate.net Numerous bacterial species, including those from the genera Pseudomonas and Rhodococcus, have been identified as capable of degrading chlorophenols aerobically. frontiersin.orgnih.gov
In the absence of oxygen, the primary degradation mechanism for chlorophenols is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. researchgate.net This process can occur under various electron-accepting conditions.
Denitrification: Some microbial consortia can degrade chlorophenols using nitrate as the terminal electron acceptor. Studies have shown that 2-chlorophenol (B165306) can be degraded under denitrifying conditions, with nitrate being consumed stoichiometrically as the compound is broken down. nih.gov This process appears to be strictly dependent on the presence of nitrate; its absence or replacement with sulfate (B86663) halts the degradation. nih.govnih.gov The degradation of 2-chlorophenol in these systems is often utilized as a carbon and energy source by the microorganisms. nih.gov
Sulfate Reduction and Methanogenesis: Reductive dechlorination also occurs under sulfate-reducing and methanogenic conditions. In these environments, chlorophenols act as electron acceptors. Research using hydrogenotrophic biofilms demonstrated that 2-chlorophenol could be efficiently removed under sulfate-reducing and dechlorinating (methanogenic) conditions, in addition to denitrifying conditions. nih.gov However, the pathways and microbial communities involved differ. Under strictly dechlorinating conditions, H₂ can serve as an electron donor for the removal of chlorine from 2-CP. nih.gov The presence of alternative electron acceptors like nitrate or sulfate can inhibit reductive dechlorination. nih.gov
The table below outlines the removal efficiency of 2-chlorophenol under different anaerobic conditions.
| Condition | Influent 2-CP (mg/L) | HRT (h) | Removal Efficiency (%) | Optimal pH | Reference |
| Denitrification (DN) | 25 | 15 | 95 | ~6.0 ± 0.2 | nih.gov |
| Sulfate-Reduction (DS) | 25 | 15 | 94 | ~7.0 ± 0.2 | nih.gov |
| Dechlorination (DC) | 25 | 15 | 95 | 5.8 - 7.2 | nih.gov |
The biodegradation of chlorophenols is mediated by specific enzymes and is often the result of the synergistic action of a complex microbial community. The structure of this community can adapt in response to the presence of specific contaminants. mdpi.com
Enzymatic Processes: A variety of enzymes are responsible for the initial attack on chlorophenols. In fungi, particularly white-rot fungi like Phanerochaete chrysosporium, extracellular enzymes such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase play a crucial role. biorxiv.orgcore.ac.uk These enzymes are non-specific and can generate highly reactive radicals that attack the chlorophenol molecule. biorxiv.org In bacteria, hydroxylases and monooxygenases initiate aerobic degradation, while reductive dehalogenases are key to anaerobic dechlorination. For example, soybean peroxidase, in the presence of hydrogen peroxide, has been shown to effectively catalyze the degradation of 2,4,6-trichlorophenol. mdpi.com
Microbial Community Dynamics: The introduction of chlorophenols into an environment can cause shifts in the microbial community, enriching for populations capable of their degradation. mdpi.com For example, phyla such as Proteobacteria and Bacteroidetes are often dominant in environments where chlorophenol degradation occurs. mdpi.com Studies isolating bacteria from contaminated sites have identified strains of Pseudomonas and Alcaligenes that can utilize chlorophenols as a sole carbon and energy source. nih.gov The efficiency of degradation can be enhanced by using mixed cultures, where different species may carry out different steps of the degradation pathway, or by providing a co-substrate to support microbial growth and induce the necessary enzymes. canada.cabiorxiv.org
Factors Influencing Biodegradation Kinetics in Environmental Matrices
The rate at which 2-chlorophenol is broken down by microorganisms in the environment is influenced by a number of factors. These include the concentration of the chemical itself, the size of the microbial population, pH levels, and the presence of other substances that can serve as a food source for the microbes. nih.gov Studies on the non-deuterated form, 2-chlorophenol (2-CP), have shown that higher initial concentrations of the compound, up to a certain threshold, can be degraded effectively by specific bacterial strains like Alcaligenes sp. within a couple of days, provided there is a sufficient population of the bacteria. nih.gov However, low bacterial numbers can lead to a lag in the start of the degradation process. nih.gov
The acidity or alkalinity (pH) of the environment also plays a crucial role. For instance, a significant delay in the biodegradation of 2-CP has been observed at a more acidic pH of 5. nih.gov The presence of other carbon sources can also impact the degradation rate, with some studies indicating that microorganisms can grow on these other sources concurrently with breaking down the chlorophenol. nih.gov Furthermore, the presence of a diverse microbial community, including bacteria, rotifers, and algae, does not necessarily hinder the efficiency of 2-CP biodegradation. nih.gov In some controlled reactor systems, removal of over 97% of 2-CP has been achieved. nih.gov
Environmental conditions such as temperature and water availability are also key determinants of biodegradation rates in soil. frontiersin.org Different microorganisms have different optimal conditions for activity. For example, some bacteria are more effective at degrading 2-CP in warmer, drier conditions, while others prefer cooler, moister environments. frontiersin.org This highlights that the biodegradation of chlorophenols in soil is a complex process that depends on the interplay of various abiotic factors and the specific microbial communities present. frontiersin.org
| Factor | Influence on Biodegradation of 2-Chlorophenol |
| Initial Concentration | Higher concentrations can be degraded efficiently with sufficient microbial populations, but very high levels can be inhibitory. nih.gov |
| Microbial Population Size | A larger population of degrading microbes leads to faster degradation; low numbers can cause a lag phase. nih.gov |
| pH | Can significantly affect degradation rates, with some studies showing marked delays at acidic pH values (e.g., pH 5). nih.gov |
| Presence of Other Substrates | Microorganisms may utilize other carbon sources, sometimes leading to concurrent degradation. nih.gov |
| Temperature & Water Content | These factors influence microbial activity, with different species having different optimal conditions for degradation. frontiersin.org |
Environmental Transport and Distribution Phenomena
Adsorption-Desorption Dynamics in Soil and Sediment
The movement and distribution of chlorophenols in the environment are heavily influenced by their interaction with soil and sediment particles, a process known as adsorption and desorption. unl.pt Chlorophenols can stick to these particles, which affects how mobile they are in the environment. llojibwe.org The extent of this binding is dependent on several factors, including the pH of the soil or water and the amount of organic matter present. cdc.gov Generally, in more acidic conditions, chlorophenols are more likely to adsorb to soil surfaces. cdc.gov
The type of soil or sediment also plays a significant role. For instance, studies on 2,4-dichlorophenol (B122985) (a related compound) have shown that sediments with different physical and chemical characteristics exhibit different adsorption capacities. researchgate.net The process is often not fully reversible, meaning that once a chlorophenol is adsorbed, it may not be easily released back into the water, a phenomenon known as hysteresis. researchgate.net The presence of organic matter, such as humic acid, and the type of clay minerals in the soil can further influence how strongly chlorophenols are held. researchgate.net For 2-chlorophenol, it has been noted that it adsorbs moderately to organic matter. tpsgc-pwgsc.gc.ca
The type of activated carbon used in treatment processes also affects adsorption and desorption. Thermally activated carbons have been shown to adsorb 2-chlorophenol more effectively than chemically activated ones, though the adsorption is less reversible on the chemically activated types. nih.gov
| Soil/Sediment Property | Effect on Adsorption of Chlorophenols |
| pH | Lower (more acidic) pH generally increases adsorption to soil surfaces. cdc.gov |
| Organic Carbon Content | Higher organic carbon content typically leads to greater adsorption. cdc.gov |
| Clay Mineralogy | The type of clay minerals present can influence the extent of adsorption. researchgate.net |
| Presence of Humic Acid | Can increase the sorption of chlorophenols onto mineral surfaces. researchgate.net |
Leaching and Groundwater Contamination Studies
The potential for 2-chlorophenol and its deuterated analog to contaminate groundwater is linked to its ability to move through the soil profile, a process called leaching. cdc.gov This is a significant concern, as chlorophenols have been detected in groundwater at various hazardous waste sites. cdc.gov The likelihood of groundwater contamination increases when the amount of chlorophenol exceeds the soil's capacity to adsorb it. cdc.gov This is particularly true for soils with low organic carbon content or higher pH, as these conditions reduce adsorption and increase the mobility of the compound. cdc.gov
Once 2-chlorophenol reaches the groundwater, it can dissolve and form a contaminant plume. tpsgc-pwgsc.gc.ca Because it is very soluble in water, the dissolved plume can be relatively large. tpsgc-pwgsc.gc.ca The compound can also be found in leachate from landfills, which is a direct pathway to groundwater contamination. cdc.gov The transport of chlorophenols in soil is a complex process affected by multiple factors including their water solubility, soil pH, rainfall, organic matter content, soil texture, and biological activity. unl.pt
Elucidation of Reaction Mechanisms using Deuterated Analogs
Investigation of Kinetic Isotope Effects in Degradation Pathways
The use of deuterated analogs like this compound is a powerful tool for studying the mechanisms of chemical reactions, including environmental degradation pathways. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can observe changes in reaction rates. This is known as the kinetic isotope effect (KIE). acs.org The presence of deuterium can alter the rate of interactions with enzymes and other molecules, providing valuable insights into the reaction mechanisms.
Studies on the degradation of other chlorophenols have shown that isotope fractionation, a related phenomenon, can vary with the concentration of the pollutant. acs.org For example, in the bacterial degradation of 4-chlorophenol, the carbon isotope fractionation was found to increase at lower concentrations. nih.gov This suggests that the enzymatic activity or the degradation pathway may change depending on the availability of the substrate. nih.gov Investigating the KIE in the degradation of this compound can help to determine the rate-limiting steps in its breakdown and to understand how enzymes interact with the molecule. For instance, an inverse kinetic solvent isotope effect has been observed in the photocatalytic dehalogenation of certain aromatic halides, pointing to a specific proton-induced pathway. researchgate.net
Tracing Metabolites and Transformation Products in Complex Systems
One of the primary applications of this compound is in tracing the fate of the compound in complex environmental or biological systems. Because the deuterated form is chemically almost identical to the non-deuterated form but has a different mass, it can be distinguished and tracked using analytical techniques like mass spectrometry. This allows researchers to follow the compound and identify the various metabolites and transformation products that are formed as it is broken down. bitesizebio.com
Contribution to Understanding Chlorophenol By-product Formation
Chlorophenols (CPs) are recognized as significant precursors in the formation of highly toxic and environmentally persistent by-products, namely polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). lsu.eduresearchgate.net These transformation reactions can occur under various conditions, particularly in thermal processes such as municipal waste incineration, industrial chemical manufacturing, and fires involving chlorinated materials. murdoch.edu.auunl.pt The study of these formation pathways is critical for developing strategies to mitigate the environmental release of PCDD/Fs.
Research utilizing model compounds is essential for elucidating the complex reaction mechanisms. 2-Chlorophenol is frequently used as a simplified precursor to understand these transformations. nih.govnih.gov To definitively trace the origin of atoms in the final PCDD/F structures and confirm reaction intermediates, studies employ isotopically labeled compounds. The use of molecules like This compound , where the hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, is a powerful technique. acs.org This labeling allows researchers to distinguish the reaction products derived from the specific precursor from those that might form from other carbon or chlorine sources, providing direct evidence for the proposed mechanistic pathways. acs.orgresearchgate.net
The formation of PCDD/Fs from chlorophenols generally proceeds through two primary routes: homogeneous gas-phase reactions and heterogeneous surface-mediated reactions. aaqr.orgresearchgate.net
Gas-Phase Formation: In high-temperature environments (typically 500-800°C), PCDD/Fs can form through gas-phase reactions of chlorophenol molecules. aaqr.orgunimib.it A crucial initial step is the formation of a chlorophenoxy radical through the loss of the hydroxyl hydrogen atom. lsu.eduresearchgate.net These radicals can then undergo several reaction pathways:
Radical-Radical Coupling: Two chlorophenoxy radicals can combine. Depending on the coupling site, this can lead to the formation of a pre-dioxin (a chlorinated 2-phenoxyphenol) or a pre-furan (a chlorinated 2,2'-dihydroxybiphenyl). Subsequent cyclization reactions, involving the elimination of water, HCl, or Cl2, form the stable PCDD or PCDF structure.
Radical-Molecule Condensation: A chlorophenoxy radical can react with a neutral chlorophenol molecule. researchgate.net These reactions are also key to forming the necessary precursors for cyclization into PCDDs and PCDFs.
Heterogeneous Surface-Mediated Formation: This pathway is significant at lower temperatures (200-400°C) and involves the catalytic activity of transition metals found in fly ash, such as copper and iron oxides. nih.govresearchgate.netunimib.it The mechanism often involves the following steps:
Adsorption: Chlorophenol molecules are adsorbed onto the surface of the catalyst.
Radical Formation: The surface facilitates the formation of chlorophenoxy radicals. researchgate.net
Surface Reactions: The reaction proceeds via two main mechanisms:
Langmuir-Hinshelwood mechanism: Two adsorbed radicals react with each other on the surface. This pathway is often associated with PCDF formation. researchgate.net
Eley-Rideal mechanism: A surface-adsorbed radical reacts with a gas-phase molecule. This route has been proposed as a significant pathway for PCDD formation. researchgate.net
Studies on the pyrolysis and oxidation of 2-chlorophenol over metal oxide surfaces (acting as surrogates for fly ash) have identified specific products. For example, the pyrolysis of 2-chlorophenol on a copper oxide (CuO) surface yields 4,6-dichlorodibenzofuran (B14162020) as the primary PCDF isomer, alongside various PCDD congeners. researchgate.net Under oxidative conditions over an iron oxide (Fe2O3) surface, the major products include 1-monochlorodibenzo-p-dioxin (1-MCDD) and 4,6-dichlorodibenzofuran (4,6-DCDF). nih.gov The use of an isotopically labeled precursor like this compound in such experiments would enable precise quantification of its conversion efficiency and confirm the fate of the deuterated benzene ring within the resulting dioxin and furan (B31954) structures.
The table below summarizes typical findings from studies on 2-chlorophenol, which are foundational for understanding the reactions that its deuterated analogue would undergo.
| Condition | Precursor | Catalyst/Surface | Primary PCDD/F Products Observed | Proposed Dominant Mechanism |
|---|---|---|---|---|
| Pyrolysis | 2-Chlorophenol | CuO/Silica | 4,6-Dichlorodibenzofuran (PCDF), highly chlorinated PCDDs | Langmuir-Hinshelwood (for PCDF), Eley-Rideal (for PCDD) researchgate.net |
| Oxidation | 2-Chlorophenol | Fe₂O₃/Silica | 1-Monochlorodibenzo-p-dioxin (PCDD), Dibenzo-p-dioxin (PCDD), 4,6-Dichlorodibenzofuran (PCDF) nih.gov | Surface-mediated radical coupling nih.gov |
| Gas-Phase Oxidation | 2-Chlorophenol | None (Fused Silica Reactor) | 4,6-Dichlorodibenzofuran, Dibenzo-p-dioxin, 1-Monochlorodibenzo-p-dioxin nih.gov | Homogeneous radical reactions nih.gov |
Research Advancements and Future Directions in Isotope Labeled Compound Studies
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems
Computational chemistry and molecular dynamics (MD) simulations are increasingly employed to investigate the behavior of deuterated compounds at a molecular level. These theoretical approaches provide insights that complement experimental findings.
Recent studies have utilized MD simulations to explore the dynamics of molecules like deuterated phenolic resins and N-methylacetamide-d in various solutions. uzh.chjaea.go.jpacs.org For instance, simulations have been used to study the vibrational relaxation of C-H stretching modes in deuterated N-methylacetamide in D2O, revealing complex energy transfer pathways. acs.org Furthermore, MD simulations have been instrumental in understanding the diffusion behavior of methanol (B129727) within cross-linked deuterated phenolic resins, showing that the diffusion is limited by the resin network. jaea.go.jp These types of simulations help in interpreting experimental data from techniques like quasielastic neutron scattering (QENS). jaea.go.jp
The development of machine learning potentials, such as ANI-1x-D4 and ANI-2x-D4, which incorporate D4 dispersion corrections, is enhancing the accuracy of simulations for noncovalent complexes involving deuterated compounds. acs.org These advancements allow for more precise predictions of energies and forces in computational models. acs.org
Integration of Analytical Techniques for Multi-Residue Analysis
The integration of various analytical techniques is crucial for the comprehensive analysis of multiple residues in complex matrices. 2-Chlorophenol-3,4,5,6-d4 often serves as an internal standard in these integrated methods, particularly in gas chromatography-mass spectrometry (GC-MS) applications. researchgate.netresearchgate.net
Multi-residue methods are frequently developed for the simultaneous determination of various phenolic compounds in environmental and biological samples. researchgate.netresearchgate.netcsic.esresearchgate.net For example, a GC-MS method using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for derivatization has been developed for the analysis of 20 different phenolic compounds in atmospheric samples, where 2-chlorophenol-d4 was used for internal calibration. researchgate.net Similarly, deuterated standards are used in methods for determining chlorophenols and alkylphenols in water and juice samples, where they act as surrogate standards to ensure accurate quantitation. researchgate.net
The combination of solid-phase extraction (SPE) with derivatization and subsequent GC-MS analysis is a common strategy. researchgate.netcsic.es This approach allows for the preconcentration of analytes and enhances their chromatographic behavior and detection sensitivity. researchgate.net The use of isotopically labeled internal standards like this compound is essential in these methods to compensate for variations during sample preparation and analysis. chromatographyonline.com
Role of this compound in Method Validation and Quality Control
Method validation and quality control are paramount in analytical chemistry to ensure the reliability and accuracy of results. This compound plays a significant role as an internal standard and surrogate in these processes. nemc.usnih.gov
In regulated environments, such as the pharmaceutical industry and environmental monitoring programs like the USEPA Contract Laboratory Program (CLP), deuterated monitoring compounds (DMCs) are used to assess method performance. nemc.usnih.govnemc.us The use of DMCs, which are deuterated analogs of target analytes, provides a more accurate measure of matrix effects and analyte recovery compared to non-isotopically labeled surrogates. nemc.usnemc.us Studies have shown that DMCs exhibit equivalent recovery and greater precision compared to traditional matrix spike compounds. nemc.us
For instance, in the development of methods for detecting haloanisoles and halophenols in drug products, a deuterated standard was used for quantitation, highlighting its importance in trace-level method validation. nih.gov Similarly, in the analysis of environmental phenols in urine, isotope-labeled internal standards are crucial for accurate quantification. oup.com The data generated from the use of these standards helps in establishing the precision, accuracy, and linearity of the analytical method. researchgate.net
Emerging Applications in Environmental Forensics and Contaminant Tracing
Environmental forensics utilizes various techniques to identify the source, fate, and transport of contaminants in the environment. Isotope-labeled compounds like this compound are finding emerging applications in this field, particularly in contaminant source tracking. nih.govmidwestgeo.com
Compound-Specific Isotope Analysis (CSIA) is a powerful tool in environmental forensics that can help differentiate between contaminant sources and understand degradation pathways. nih.govnih.gov While direct CSIA of this compound is not the primary application, its use as a standard is crucial for methods that analyze environmental contaminants. The principles of using stable isotopes to trace contaminant origins are well-established. nih.govresearchgate.net For example, deuterium (B1214612) and oxygen isotopes are used to identify the origin of groundwater. nih.gov
In the context of fecal source tracking (FST), deuterated internal standards are added to samples before analysis by GC-MS to ensure accurate quantification of chemical markers like faecal sterols. mpi.govt.nz This helps in identifying sources of human or animal fecal contamination in water bodies. mpi.govt.nz Furthermore, the development of photochemical methods to synthesize marked chlorinated compounds using deuterated solvents suggests potential future applications in creating new standards for residue analysis. aaru.edu.jo
The integration of multiple forensic techniques, including chemical and isotopic fingerprinting, allows for a more robust characterization of contaminated sites. nih.govmidwestgeo.com As analytical methods become more sensitive, the role of high-purity, well-characterized isotope-labeled standards like this compound will become even more critical in these complex environmental investigations. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-Chlorophenol-3,4,5,6-d4, and how is isotopic purity ensured?
Deuterated chlorophenols like this compound are typically synthesized via hydrogen-deuterium (H-D) exchange reactions. This involves substituting hydrogen atoms at specific positions (3,4,5,6) with deuterium using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or DCl) under controlled conditions . Isotopic purity (≥99 atom% D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, MS detects the mass shift (M+4) caused by deuterium substitution, while ¹H NMR confirms the absence of proton signals at the deuterated positions .
Q. How should this compound be stored to maintain stability in laboratory settings?
Storage conditions depend on the form:
- Neat compound : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Solutions : When prepared in acetone or methanol (e.g., 100 µg/mL or 1000 µg/mL), store at –20°C to minimize solvent evaporation and isotopic exchange .
Always use inert septa for vials to avoid contamination.
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity for deuterated compounds. Key parameters include:
- Chromatography : Reverse-phase C18 columns with methanol/water gradients.
- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 133 → 97 (quantifier) and 133 → 65 (qualifier) .
Gas chromatography (GC-MS) is less common due to potential thermal degradation but can be used with derivatization (e.g., silylation) .
Advanced Research Questions
Q. How does this compound serve as a surrogate standard in environmental analysis, and how is its recovery validated?
In environmental studies, this deuterated compound is spiked into samples (e.g., soil, water) before extraction to monitor method efficiency. Recovery rates are calculated by comparing pre- and post-extraction concentrations via LC-MS/MS. Acceptable recovery ranges are 50–120%, as deviations outside this range indicate extraction issues (e.g., matrix interference or loss during cleanup) . For example, in PAH analysis, it compensates for matrix effects and instrument variability .
Q. What deuterium isotope effects arise when using this compound as an internal standard, and how are they mitigated?
Deuterium substitution can alter retention times (Δt~0.1–0.3 min in LC) and ionization efficiency compared to non-deuterated analogs. To mitigate:
Q. How can researchers resolve contradictions in data when deuterated and non-deuterated chlorophenols co-elute?
Co-elution risks signal overlap in MS. Solutions include:
Q. What are the implications of using this compound in toxicity studies, given its non-deuterated counterpart’s known hazards?
While non-deuterated 2-chlorophenol is toxic (skin/eye irritant, environmental pollutant), deuterated versions are assumed to have similar toxicokinetics but require separate validation. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
